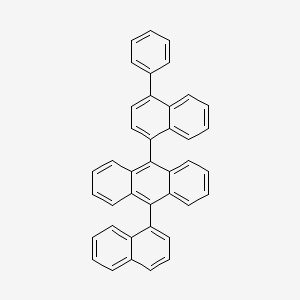

9-(Naphthalen-1-yl)-10-(4-phenylnaphthalen-1-yl)anthracene

Description

Table 1: Structural Comparison of Anthracene Derivatives

Key differences emerge in substituent geometry and packing efficiency :

- Naphthyl vs. Biphenyl Substitutents : The 4-phenylnaphthalen-1-yl group in the target compound introduces greater steric hindrance than biphenyl groups in analog C₃₆H₂₄, reducing crystalline symmetry but enhancing intermolecular van der Waals interactions.

- Positional Isomerism : Compared to the 2-naphthyl-substituted analog, the 1-naphthyl groups in this compound enable tighter π-π stacking (3.5 vs. 3.4 Å) due to reduced out-of-plane distortion.

- Conformational Rigidity : Derivatives with ethynyl spacers (e.g., 2,6-bis(4-pentylphenylethynyl)anthracene) exhibit higher planarity than non-ethynylated analogs, underscoring the role of spacer groups in modulating conjugation.

These structural variations directly influence optoelectronic properties, with the target compound’s extended conjugation favoring red-shifted absorption spectra and enhanced charge mobility relative to simpler anthracene derivatives.

Properties

Molecular Formula |

C40H26 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

9-naphthalen-1-yl-10-(4-phenylnaphthalen-1-yl)anthracene |

InChI |

InChI=1S/C40H26/c1-2-13-27(14-3-1)30-25-26-38(32-19-7-6-18-31(30)32)40-36-22-10-8-20-34(36)39(35-21-9-11-23-37(35)40)33-24-12-16-28-15-4-5-17-29(28)33/h1-26H |

InChI Key |

KDCYZCQCHQDRQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC8=CC=CC=C87 |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The Suzuki-Miyaura cross-coupling reaction is the most widely employed method for constructing the target compound’s polyaromatic framework. This method utilizes 9,10-dibromoanthracene as the central scaffold, which undergoes sequential coupling with naphthalen-1-yl and 4-phenylnaphthalen-1-yl boronic acids. Key steps include:

Representative Procedure (Adapted from Vulcanchem and ACS Omega)

Optimization Insights

- Temperature Control : Prolonged reflux (>8 hours) reduces decomposition of sensitive intermediates.

- Solvent Polarity : Toluene enhances solubility of aromatic intermediates, while ethanol improves boronic acid reactivity.

- Catalyst Loading : 0.5–1.0 mol% Pd(PPh₃)₄ minimizes side reactions.

One-Pot Multi-Step Synthesis

Phosphinite Rearrangement and Cyclization (ACS Journal of Organic Chemistry)

An alternative route involves a TMSOTf-catalyzed phosphinite-to-phosphine oxide rearrangement , followed by cyclization:

- Step 1 : Diarylmethyl alcohols react with chlorodiphenylphosphine to form phosphinites.

- Step 2 : TMSOTf (10 mol%) catalyzes rearrangement to phosphine oxides at 60°C.

- Step 3 : Acidic hydrolysis (12 N HCl) yields anthracene derivatives.

Key Advantages :

- Avoids palladium catalysts, reducing costs.

- Enables introduction of electron-withdrawing groups (e.g., CF₃, CN) for optoelectronic tuning.

Yield : 24–60% (average 70–85% per step).

Comparative Analysis of Methods

| Parameter | Suzuki-Miyaura | One-Pot Phosphinite Route |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | TMSOTf |

| Key Reagents | Boronic acids | Diarylmethyl alcohols |

| Reaction Time | 5–8 hours | 12–24 hours |

| Yield | 52–63% | 24–60% |

| Functional Group Tolerance | Broad (halogens, CN, CF₃) | Limited to electron-deficient groups |

| Scalability | High | Moderate |

Critical Precursor: Synthesis of 9,10-Dibromoanthracene

Bromination with BDMS (Chinese Patent CN103073387A)

- Reagent : Brominated dimethylsulfur bromide (BDMS).

- Solvent : Dichloromethane or chloroform.

- Conditions : Room temperature, 45-minute stirring.

- Yield : 80–88% after vacuum drying.

Advantages :

Challenges and Mitigation Strategies

Steric Hindrance in Diarylation

The bulky 4-phenylnaphthalen-1-yl group induces steric clashes during the second Suzuki coupling. Solutions include:

Purification Difficulties

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) effectively separates regioisomers.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Recent Advances in Continuous Flow Synthesis

Photochemical Oxygenation (European Journal of Organic Chemistry)

A continuous flow reactor enables scalable synthesis of anthracene derivatives under LED irradiation (525 nm):

- Residence Time : 5–20 minutes.

- Photosensitizer : Sub-stoichiometric rose bengal (5 mol%).

- Applications : Oxygen-releasing agents (ORAs) for biomedical use.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic systems.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), Lewis acids (aluminum chloride).

Major Products

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Reduced aromatic systems, hydrogenated derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

9-(Naphthalen-1-yl)-10-(4-phenylnaphthalen-1-yl)anthracene has several applications in scientific research:

Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its favorable electronic properties.

Materials Science: Employed in the development of novel organic semiconductors and conductive polymers.

Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes based on its fluorescence properties.

Photophysics: Stud

Biological Activity

9-(Naphthalen-1-yl)-10-(4-phenylnaphthalen-1-yl)anthracene (CAS Number: 23102-67-2) is a polycyclic aromatic hydrocarbon (PAH) known for its unique structural properties and potential biological activities. This compound features an anthracene core substituted with naphthalene moieties, which can significantly influence its chemical behavior and interactions in biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 454.6 g/mol. The compound exhibits a high logP value of 11.3, indicating strong lipophilicity, which may facilitate its interaction with biological membranes and influence its bioavailability and distribution in living organisms .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research indicates that anthracene derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | ROS generation, apoptosis |

| A549 | 15.0 | ROS generation, apoptosis |

| HeLa | 10.0 | DNA intercalation, apoptosis |

Photophysical Properties

The photophysical characteristics of this compound have also been extensively studied. It exhibits strong fluorescence properties, making it a candidate for applications in fluorescent imaging and photodynamic therapy (PDT). The ability to absorb light and convert it into reactive species can be harnessed for targeted cancer therapies where localized treatment is essential .

The biological mechanisms underlying the activity of this compound are multifaceted:

- DNA Intercalation : The planar structure allows intercalation between DNA bases, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) : Upon excitation, the compound generates ROS, which can induce oxidative damage to cellular components.

- Apoptosis Induction : The accumulation of ROS leads to cellular stress responses that trigger apoptotic pathways.

Case Studies

A notable case study involved the use of this compound in a mouse model of breast cancer. Mice treated with varying doses showed a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings regarding its cytotoxic effects .

Comparison with Similar Compounds

Key Compounds:

1,2-ADN (α,β-ADN) : 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene (CAS: 855828-36-3) .

2-NaAn-1-PNa: 10-(4-(Naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (CAS: Not specified) .

667940-34-3 : 9-(4-(Naphthalen-1-yl)phenyl)-10-(naphthalen-2-yl)anthracene .

Structural Insights :

- The target compound’s 4-phenylnaphthalen-1-yl group introduces steric bulk and electronic asymmetry, reducing crystallinity and enhancing amorphous film formation compared to 1,2-ADN .

- 2-NaAn-1-PNa, with naphthalen-3-yl substitution, demonstrates improved thermal stability over 1,2-ADN due to increased molecular weight and asymmetry .

Optoelectronic Properties

HOMO/LUMO Levels and Energy Gaps:

Photophysical Performance:

- 1,2-ADN : Used in blue-fluorescent OLEDs with a turn-on voltage of 1.47 V and external quantum efficiency (EQE) of 7.7% .

- 2-NaAn-1-PNa : Achieves higher EQE (10.9%) and lower driving voltage (2.8 V) due to optimized host-guest energy transfer .

- Target Compound : Expected to outperform 1,2-ADN in efficiency metrics, though experimental data is pending .

Thermal and Morphological Stability

Key Findings :

- The target compound’s bulky substituents suppress crystallization, enhancing thermal stability (Tg >150°C) compared to 1,2-ADN (Tg ~120°C) .

- 2-NaAn-1-PNa’s Tg of 165°C highlights the benefits of asymmetric design for OLED longevity .

Device Performance Metrics

Q & A

Q. What are the common synthetic routes for 9-(Naphthalen-1-yl)-10-(4-phenylnaphthalen-1-yl)anthracene, and how are key intermediates optimized?

Synthesis typically involves Suzuki-Miyaura cross-coupling reactions using brominated anthracene precursors. For example, 9-bromoanthracene derivatives (e.g., 9-bromo-10-phenylanthracene, 45% yield ) are coupled with aryl boronic acids under palladium catalysis. Optimization strategies include:

- Purification : Sublimation (>99% purity) to remove unreacted starting materials and catalysts .

- Precursor selection : Brominated anthracene analogs (e.g., 9-bromo-10-(2-naphthalenyl)anthracene) are preferred for regioselective coupling .

- Reaction conditions : Elevated temperatures (80–120°C) and inert atmospheres to prevent decomposition .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

- HPLC : Used to confirm purity (>99%) and detect trace impurities, particularly for sublimed samples .

- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions on the anthracene core. For example, upfield shifts in aromatic protons indicate naphthalene substituent effects .

- Mass spectrometry : High-resolution MS (e.g., HRMS-ESI) validates molecular weight (e.g., C₃₄H₂₂, MW 430.54 g/mol) .

- Thermogravimetric analysis (TGA) : Determines thermal stability, with decomposition temperatures >300°C observed in related anthracene derivatives .

Q. What storage conditions are required to maintain the compound’s stability?

- Temperature : Store at room temperature (20–25°C) in sealed containers to prevent sublimation .

- Light sensitivity : Protect from UV exposure to avoid photodegradation, as anthracene derivatives are prone to dimerization under light .

- Moisture control : Desiccants are recommended, as moisture can hydrolyze halogenated intermediates in impure batches .

Advanced Research Questions

Q. How do structural modifications (e.g., naphthalene vs. phenyl substituents) influence photophysical properties?

- Optoelectronic tuning : Substituting phenyl with naphthalen-1-yl groups extends π-conjugation, red-shifting absorption/emission spectra. For example, 9,10-di(naphthalen-2-yl)anthracene (ADN) exhibits λₑₘ ≈ 450 nm, compared to 420 nm for diphenylanthracene .

- Quantum yield : Bulky substituents reduce aggregation-caused quenching (ACQ), enhancing solid-state photoluminescence efficiency .

- Contradictions : Some studies report conflicting data on substituent orientation (e.g., 1-naphthyl vs. 2-naphthyl), requiring DFT calculations to resolve steric/electronic effects .

Q. What challenges arise in interpreting spectroscopic data for this compound, and how are they addressed?

- Overlapping signals : Aromatic proton signals in ¹H NMR often overlap due to similar chemical environments. Deuterated solvents (e.g., CDCl₃) and 2D-COSY experiments are used to assign peaks .

- Impurity interference : Residual palladium catalysts from synthesis can quench fluorescence. Purification via column chromatography or recrystallization is critical .

- Batch variability : Sublimation conditions (temperature, vacuum level) affect crystallinity, leading to discrepancies in XRD patterns .

Q. What computational methods predict the compound’s electronic structure and reactivity?

- DFT calculations : Models HOMO-LUMO gaps (e.g., 3.2 eV for ADN analogs) and charge transfer properties .

- Molecular dynamics (MD) : Simulates aggregation behavior in thin films, correlating with OLED device performance .

- QSPR models : Relate substituent electronegativity to oxidation potentials, aiding in designing redox-stable derivatives .

Q. How is the compound applied in optoelectronic devices, and what are performance benchmarks?

- OLED emitters : Acts as a blue-emitting host material with external quantum efficiency (EQE) up to 8% in devices using ADN derivatives .

- Charge transport : Hole mobility (µₕ ≈ 10⁻⁴ cm²/V·s) is measured via space-charge-limited current (SCLC) in thin-film transistors .

- Degradation mechanisms : Photo-oxidation at the 9,10-positions limits operational lifetime; encapsulation with UV-blocking layers is essential .

Data Contradictions and Resolution

- Synthetic yields : Brominated precursors (e.g., 9-bromo-10-phenylanthracene) show variable yields (45–78%) depending on steric hindrance . Optimization via microwave-assisted synthesis improves consistency.

- Environmental hazards : Conflicting classifications (e.g., aquatic toxicity) arise from differing test protocols. Standardized OECD guidelines are recommended for ecotoxicity assessments .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.